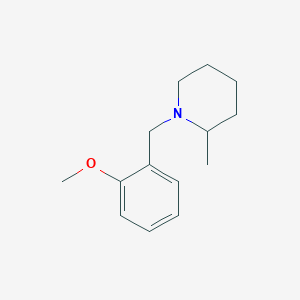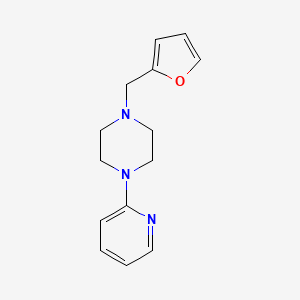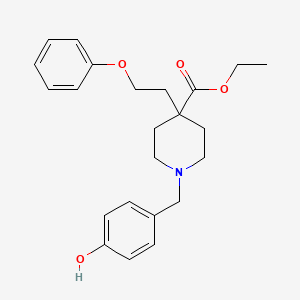![molecular formula C17H27N3O4S B4972104 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or proteins involved in the pathogenesis of various diseases. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate has been found to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, the compound has been found to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate in lab experiments include its high potency, selectivity, and low toxicity. Moreover, the compound is relatively easy to synthesize and has a high yield and purity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for the research on 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate. Firstly, further studies are needed to elucidate the mechanism of action of the compound and to identify the specific enzymes or proteins that it targets. Secondly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in various diseases. Thirdly, the development of novel formulations or delivery systems for the compound may enhance its bioavailability and therapeutic efficacy. Finally, the identification of new analogs or derivatives of the compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion:
In conclusion, 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and to develop more potent and selective derivatives for the treatment of various diseases.
合成方法
The synthesis of 4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate involves the reaction of 2-(1-piperidinyl)ethanethiol with 2,4-dimethylpyrimidine-5-carbaldehyde in the presence of sodium triacetoxyborohydride. This reaction yields the desired compound as a white solid with a high yield and purity.
科学研究应用
4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anticancer properties in preclinical studies. Moreover, the compound has been found to have significant neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
butanedioic acid;4,6-dimethyl-2-(2-piperidin-1-ylethylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S.C4H6O4/c1-11-10-12(2)15-13(14-11)17-9-8-16-6-4-3-5-7-16;5-3(6)1-2-4(7)8/h10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUQXMWVPPBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2CCCCC2)C.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346437 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)


![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4972079.png)



![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)